molecular formula C19H33NO2 B053036 methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate CAS No. 113507-74-7

methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate

Cat. No. B053036
M. Wt: 307.5 g/mol
InChI Key: KUYGCVCTWOZKGR-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the aziridine family, which is known for its unique chemical properties and biological activities. In

Mechanism Of Action

The mechanism of action of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The aziridine ring of the compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amino acids and DNA bases. This can lead to the formation of covalent adducts that can interfere with normal cellular processes.

Biochemical And Physiological Effects

Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. In plants, it has been shown to have growth-regulating effects and can induce systemic acquired resistance against pathogens.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate in lab experiments is its high reactivity, which allows for the formation of a wide range of derivatives and adducts. This can be useful for studying the structure-activity relationships of the compound and its derivatives. However, the high reactivity of the compound can also be a limitation, as it can lead to non-specific interactions with biological molecules and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate. One area of interest is the development of novel derivatives and analogs with improved biological activities and selectivity. Another area of interest is the elucidation of the mechanism of action of the compound and its derivatives, which could provide insights into the design of more effective drugs and pesticides. Finally, the study of the environmental fate and toxicity of the compound and its derivatives is also an important area for future research.

Synthesis Methods

The synthesis method of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate involves the reaction of pentadec-3-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction leads to the formation of the desired product with a yield of around 60%. The purity of the product can be improved by using column chromatography or recrystallization techniques.

Scientific Research Applications

Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, it has been studied as a potential biopesticide and growth regulator. In materials science, it has been used as a monomer for the synthesis of polymers and as a building block for the preparation of functionalized surfaces.

properties

CAS RN

113507-74-7

Product Name

methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate

InChI

InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20-17)19(21)22-2/h13-14,17H,3-12,15-16H2,1-2H3/b14-13+

InChI Key

KUYGCVCTWOZKGR-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/CCC1C(=N1)C(=O)OC

SMILES

CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC

Canonical SMILES

CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC

synonyms

dysidazirine

Origin of Product

United States

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